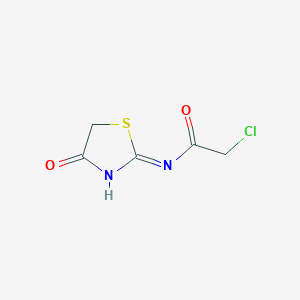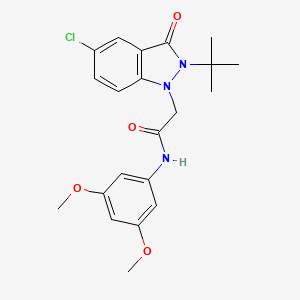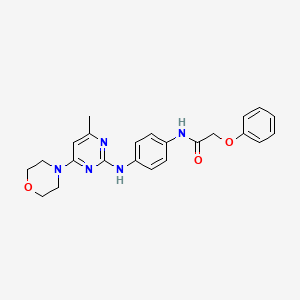
2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound belonging to the pyridazinone family It exhibits unique structural features that confer distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step synthetic route is typically followed:
Formation of the pyran ring: : This involves the cyclization of appropriate aldehydes or ketones in the presence of catalytic acids.
Azetidine ring formation: : This step usually involves azetidinone intermediates synthesized via [2+2] cycloaddition reactions.
Coupling steps: : The pyran and azetidine moieties are then linked using carbonyl coupling agents such as carbonyldiimidazole, under mild conditions.
Final pyridazinone synthesis: : The final step involves the cyclization of intermediates into the pyridazinone structure, often using strong bases like sodium hydride.
Industrial Production Methods
In an industrial context, the synthesis is optimized for large-scale production by implementing continuous flow methods and utilizing high-throughput reactors. The focus is on maximizing yield and purity while minimizing reaction time and waste. Catalytic agents and greener solvents are favored to adhere to sustainable chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by agents like potassium permanganate, leading to the formation of additional carbonyl or carboxylate groups.
Reduction: : Reduction reactions, often employing hydrogenation catalysts such as palladium on carbon, can reduce the pyran ring to dihydropyran derivatives.
Substitution: : Electrophilic substitution reactions can introduce various functional groups to the pyridazinone core, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with catalysts, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitrating agents.
Major Products
Oxidation Products: : Carboxylic acids, aldehydes.
Reduction Products: : Dihydropyran derivatives.
Substitution Products: : Halogenated, nitrated derivatives.
Scientific Research Applications
Chemistry
The compound's unique reactivity profile makes it a valuable intermediate in organic synthesis, aiding the development of complex molecules.
Biology and Medicine
In medicinal chemistry, it serves as a scaffold for designing new drugs. Its derivatives exhibit activity against various biological targets, potentially offering therapeutic benefits in treating diseases such as cancer and infections.
Industry
Its application extends to industrial chemistry, where it's used in the synthesis of advanced materials and as a precursor for producing specialty chemicals.
Mechanism of Action
This compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyridazinone core allows it to bind to active sites, inhibiting or modulating their function. These interactions trigger downstream biological pathways, resulting in therapeutic effects or biological responses.
Comparison with Similar Compounds
Unique Features
The presence of both pyran and azetidine rings in its structure differentiates it from other pyridazinones, imparting enhanced stability and unique biological activity.
Similar Compounds
Pyridazinone: : A simpler analog, lacking the additional ring structures, used in similar applications but with distinct properties.
Azetidinones: : Compounds focusing on the azetidine ring, offering different reactivity and biological profiles.
In sum, 2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one stands out in scientific research for its structural complexity and versatile applications across multiple fields. Its synthesis, reactivity, and biological significance make it a compelling subject for continued exploration and innovation.
Properties
IUPAC Name |
2-methyl-6-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-9-5-10(6-14(20)22-9)23-11-7-18(8-11)15(21)12-3-4-13(19)17(2)16-12/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEDNZLFBYQIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2715784.png)
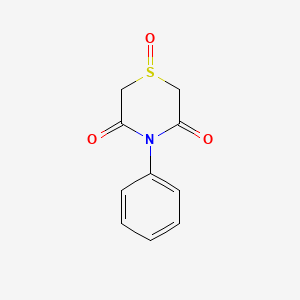
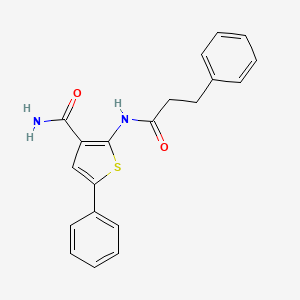
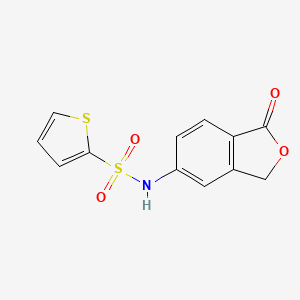
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-sulfinic acid](/img/structure/B2715791.png)
![(Z)-N-cyclohexyl-2-((2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2715792.png)
![7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715795.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2715796.png)
![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2715798.png)

![7-hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2715800.png)
